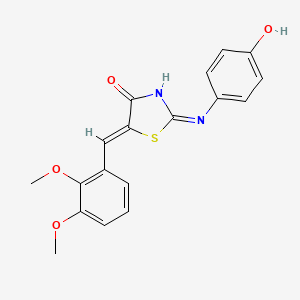

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

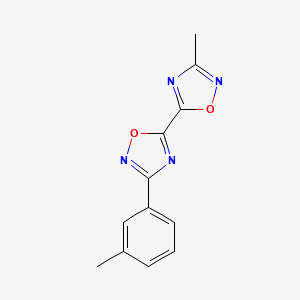

The compound is a complex organic molecule that contains an amino acid (2-amino-4-methylpentanamido) and a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The compound also contains a trifluoroacetate group, which is a salt or ester of trifluoroacetic acid .

Chemical Reactions Analysis

Trifluoroacetate groups are often used in organic synthesis due to their reactivity. For example, Sodium trifluoroacetate is used in acid catalyzed reactions and as a precursor for the trifluoromethylation of aldehydes using copper (I) halide as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Trifluoroacetate compounds are often soluble in water and have strong acidity due to the presence of the trifluoroacetyl group .Scientific Research Applications

Synthesis and Structural Studies

- This compound and its derivatives have been synthesized and characterized for structural properties. For example, the synthesis of N-(α-bromoacyl)-α-amino esters containing the valyl moiety has been studied, focusing on the crystal structure and biological activity screening (Yancheva et al., 2015).

Biological Activity Screening

- Biological activities such as cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds have been investigated. They exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activities, which could be beneficial for their use in prodrugs (Yancheva et al., 2015).

Enzyme Inhibitory Properties

- Studies on the inhibitory activity against enzymes like xanthine oxidase have been conducted. These compounds did not show significant inhibitory effects, suggesting their noncyclic molecular structure might influence their biological activity (Smelcerovic et al., 2016).

DNA Binding Interactions

- Research has explored their binding interactions with DNA. This includes studies on amide derivatives of dexibuprofen, where the interaction with DNA via intercalation and external bindings was investigated (Arshad et al., 2017).

Anticancer Studies

- Some studies have focused on the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, evaluating their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Synthesis of Isocyanates

- The synthesis of amino acid ester isocyanates, including methyl (S)-2-isocyanato-3-phenylpropanoate, has been reported, contributing to the understanding of the chemistry of these compounds (Tsai et al., 2003).

Safety And Hazards

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7)/t13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXAXFPOKCYER-IODNYQNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)

methanamine](/img/structure/B2430573.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)